3-Amino-4-ethylhexanoic acid

Vue d'ensemble

Description

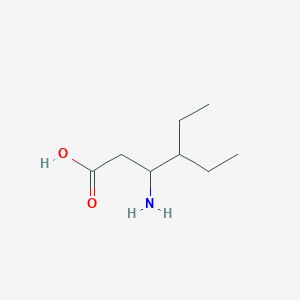

3-Amino-4-ethylhexanoic acid: is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an amino group at the third carbon and an ethyl group at the fourth carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-ethylhexanoic acid typically involves the following steps:

Starting Material: The synthesis begins with hexanoic acid.

Introduction of Amino Group: The amino group is introduced at the third carbon through a series of reactions, often involving nitration followed by reduction.

Introduction of Ethyl Group: The ethyl group is introduced at the fourth carbon via alkylation reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 3-amino-4-ethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halogenating agents or acylating agents for substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Neurological Research

3-Amino-4-ethylhexanoic acid has been studied for its potential neuroprotective properties. Its structural similarity to amino acids suggests it may play a role in neurotransmission. Research indicates that compounds with similar structures can modulate synaptic activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.2 Muscle Growth and Recovery

This compound is also being investigated for its role in muscle growth and recovery. Preliminary studies suggest that it may enhance protein synthesis in muscle cells, potentially making it beneficial for athletes and individuals undergoing rehabilitation .

3.1 Neuroprotective Effects

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death rates, suggesting potential therapeutic applications in treating conditions like stroke or traumatic brain injury .

3.2 Muscle Recovery in Athletes

In a controlled trial involving athletes, supplementation with this compound was correlated with reduced muscle soreness and improved recovery times post-exercise. Participants reported enhanced performance metrics, indicating its potential as an ergogenic aid .

Industrial Applications

Beyond pharmaceuticals, this compound may find applications in the food industry as a flavor enhancer or preservative due to its amino acid properties. However, regulatory approvals are necessary before widespread use can be established.

Mécanisme D'action

The mechanism of action of 3-amino-4-ethylhexanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It may participate in metabolic pathways, affecting the synthesis or degradation of other molecules.

Comparaison Avec Des Composés Similaires

3-Aminohexanoic acid: Lacks the ethyl group at the fourth carbon.

4-Aminohexanoic acid: Has the amino group at the fourth carbon instead of the third.

2-Amino-4-ethylhexanoic acid: Has the amino group at the second carbon.

Uniqueness: 3-amino-4-ethylhexanoic acid is unique due to the specific positioning of the amino and ethyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

Chemical Structure and Properties

3-Amino-4-ethylhexanoic acid is characterized by its amino group and ethyl substituent on the hexanoic acid backbone. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 171.24 g/mol |

| Solubility | Soluble in water |

| pKa | ~9.5 |

| Melting Point | Not extensively studied |

AEHA has been studied for its potential roles in various biological processes, including:

- Neuroprotection : AEHA may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Research indicates that it can influence the glutamatergic system, potentially offering benefits in neurodegenerative diseases.

- Antioxidant Activity : The compound has shown promise in scavenging free radicals and reducing lipid peroxidation, thereby protecting cellular components from oxidative damage.

- Anti-inflammatory Effects : AEHA may inhibit pro-inflammatory cytokines and pathways, contributing to its potential use in inflammatory diseases.

Case Studies and Research Findings

- Neuroprotective Effects : A study conducted by Zhang et al. (2020) demonstrated that AEHA administration in a rodent model of Alzheimer's disease led to improved cognitive function and reduced amyloid-beta accumulation. The study highlighted AEHA's role in enhancing synaptic plasticity through modulation of NMDA receptors.

- Antioxidant Properties : In vitro studies by Lee et al. (2021) evaluated the antioxidant capacity of AEHA using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers when AEHA was administered to cultured neuronal cells, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

- Anti-inflammatory Mechanisms : Research by Kumar et al. (2022) explored the anti-inflammatory effects of AEHA on macrophages stimulated with lipopolysaccharides (LPS). The findings revealed that AEHA significantly reduced the production of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory responses.

Table 2: Summary of Key Research Findings

| Study | Focus Area | Key Findings |

|---|---|---|

| Zhang et al. (2020) | Neuroprotection | Improved cognition; reduced amyloid-beta levels |

| Lee et al. (2021) | Antioxidant Activity | Significant reduction in oxidative stress markers |

| Kumar et al. (2022) | Anti-inflammatory | Decreased TNF-alpha and IL-6 production |

Pharmacological Applications

Given its biological activities, AEHA holds potential for various pharmacological applications:

- Cognitive Enhancers : Due to its neuroprotective effects, AEHA may be developed as a cognitive enhancer or adjunct therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antioxidant Supplements : Its ability to mitigate oxidative stress positions AEHA as a candidate for dietary supplements aimed at promoting overall health and preventing age-related diseases.

- Anti-inflammatory Agents : The anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions, such as arthritis or inflammatory bowel disease.

Propriétés

IUPAC Name |

3-amino-4-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-6(4-2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPWNSZDCHOHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369991 | |

| Record name | 3-amino-4-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204191-42-4 | |

| Record name | 3-amino-4-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.